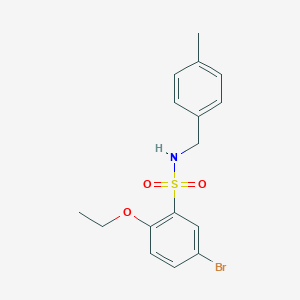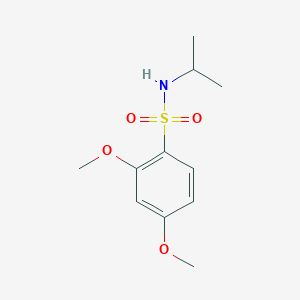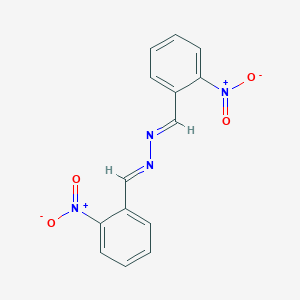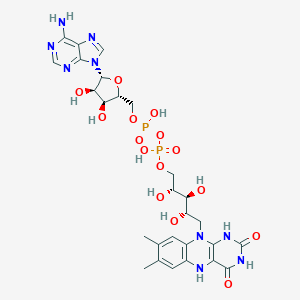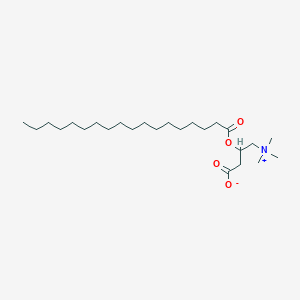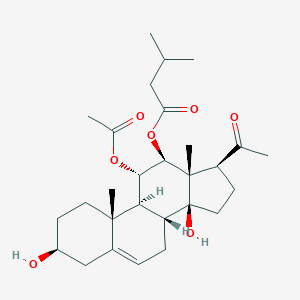
2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide, also known as Dichlorophen, is a chemical compound that has been widely used in scientific research for several decades. This compound has been shown to possess several unique properties that make it an essential tool in various fields of research, including biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and cytochrome P450. Additionally, this compound has been shown to inhibit the growth of several cancer cell lines, indicating that it may have anticancer properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide are complex and varied. This compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and cytochrome P450, which play important roles in various biochemical pathways. Additionally, this compound has been shown to inhibit the growth of several cancer cell lines, indicating that it may have anticancer properties. However, the physiological effects of this compound in humans are not well understood, and further research is needed to fully understand its effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide in lab experiments include its ability to inhibit the activity of several enzymes and its potential anticancer properties. Additionally, this compound is relatively easy to synthesize and is readily available from commercial sources. However, there are also limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and its physiological effects in humans are not well understood. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide. One area of research could focus on further elucidating the mechanism of action of this compound and its effects on various biochemical pathways. Additionally, further research could be conducted to investigate the potential anticancer properties of this compound and to develop new drugs based on its structure. Finally, future research could focus on developing new methods for synthesizing this compound and improving its efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide is a multistep process that involves the reaction of 2,4-dichloronitrobenzene with sodium hydroxide to form 2,4-dichloroaniline. The 2,4-dichloroaniline is then reacted with chlorosulfonic acid to form 2,4-dichloro-N-(chlorosulfonyl)aniline. Finally, the 2,4-dichloro-N-(chlorosulfonyl)aniline is reacted with 2-hydroxyaniline to form 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide.
Applications De Recherche Scientifique
2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide has been widely used in scientific research for several decades. This compound has been shown to possess several unique properties that make it an essential tool in various fields of research, including biochemistry and pharmacology. This compound has been used as a tool to study the effects of various drugs on the human body, including the effects of drugs on enzyme activity and protein function. Additionally, this compound has been used to study the mechanisms of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
Propriétés
Nom du produit |
2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C12H9Cl2NO3S |
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-8-5-6-12(9(14)7-8)19(17,18)15-10-3-1-2-4-11(10)16/h1-7,15-16H |
Clé InChI |
MRUQTZGDSGRGJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)O |
SMILES canonique |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)


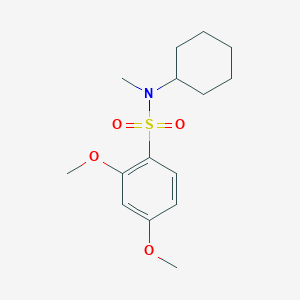
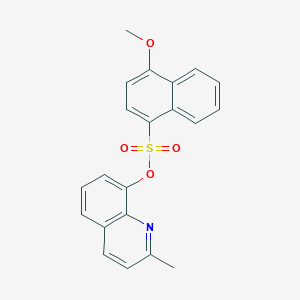
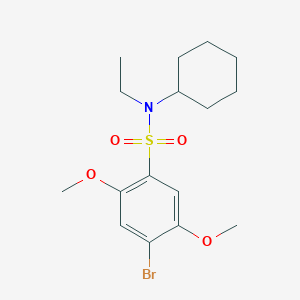
![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)

